Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Description
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a nitrogen-containing heterocyclic compound featuring a methyl group at position 6 of the imidazo[1,2-a]pyridine core and a methylamine substituent at the 2-position. Its synthesis typically involves cyclization reactions (e.g., using 1,3-dichloroacetone) followed by functionalization at specific positions .
Properties
IUPAC Name |
N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8/h3-4,6-7,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCMONOBGUDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240335 | |
| Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-03-7 | |
| Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,6-Dimethylimidazo[1,2-a]pyridine-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine typically involves the cyclization of 2-aminopyridine derivatives with various electrophiles. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under mild conditions . Another method includes the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process . Additionally, a coupling reaction of 2-aminopyridine with phenylacetophenones or β-tetralone in the presence of CBrCl3 has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions from laboratory-scale syntheses. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Functional Group Reactivity
The compound participates in several characteristic reactions:
Oxidation
The amine group can undergo oxidation to form nitroso or nitramine derivatives, depending on reagents.
Alkylation
The methyl group on the imidazole ring enhances nucleophilic reactivity, enabling alkylation at the C3 position via electrophilic substitution .
Nucleophilic Substitution
The amine group can act as a leaving group in substitution reactions, particularly under acidic or basic conditions.
Comparative Analysis of Reaction Conditions
Biological and Chemical Implications
-
Enzyme inhibition : Derivatives of this class exhibit activity against targets like PI3Kα and AChE, suggesting potential therapeutic applications .
-
Functional group compatibility : The compound tolerates diverse substituents, including electron-withdrawing and donating groups, enabling structural diversity in synthesis .
Structural and Analytical Data
| Parameter | Value |
|---|---|
| Molecular formula | C₁₀H₁₃N₃ |
| Molecular weight | 175.23 g/mol |
| Key spectroscopic features | NMR: δ 7.95 (t, J = 8.4 Hz), 2.37 (s, 3H); HRMS confirmation . |
Scientific Research Applications
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical transformations, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the imidazo[1,2-a]pyridine ring significantly influences physicochemical and biological properties:
*Analog with methyl at position 8 instead of 5.
Functional Group Modifications
Physicochemical Properties
- Molecular Weight and logP :
Key Research Findings
- SAR Trends :
- Biological Activity :
- Quinazoline-fused derivatives () show potent kinase inhibition, whereas smaller amines (target compound) are explored for CNS targets due to lower MW .
Biological Activity
Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Chemical Formula : C18H21N3
- Molecular Weight : 279.38 g/mol
- IUPAC Name : N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- CAS Number : 106961-33-5
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their broad spectrum of biological activities , including:
- Anticancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial : Demonstrating activity against bacteria and fungi.
- Anti-inflammatory : Showing potential in reducing inflammation.
- Analgesic : Providing pain relief in various models.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological efficacy. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance or diminish its activity. For instance:
- Substituents on the Pyridine Ring : The presence of methyl and phenyl groups significantly affects the compound's interaction with biological targets.
- Dimethylamino Group : This moiety is essential for enhancing solubility and bioavailability.
Case Studies
-
Anticancer Activity :
A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with an IC50 value as low as 0.126 µM, indicating significant potential for therapeutic development against triple-negative breast cancer (TNBC) . -
Antimicrobial Efficacy :
Research indicated that certain imidazo[1,2-a]pyridine derivatives showed promising activity against resistant bacterial strains, suggesting their utility in combating antibiotic resistance . -
Anti-inflammatory Effects :
In vivo studies showed that these compounds could reduce inflammation markers in animal models, demonstrating their potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and related derivatives?
- Methodology :
- Schiff base condensation : Reacting 2-(substituted)imidazo[1,2-a]pyridine-3-carbaldehyde with primary amines in the presence of glacial acetic acid yields imine derivatives. Subsequent reduction (e.g., NaBH₄) can produce secondary amines (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines) .
- Reductive amination : For compounds with steric hindrance, reductive amination of aldehydes with amines using catalysts like Pd/C or NaBH₃CN is preferred .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane).
Q. How are structural and purity characteristics of this compound validated?
- Analytical techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and amine functionalization. For example, the methylene (-CH₂-) group adjacent to the imidazo ring typically appears at δ 4.1–4.5 ppm (¹H) and 45–50 ppm (¹³C) .
- X-ray crystallography : Resolve ambiguous stereochemistry using programs like SHELXL or WinGX/ORTEP .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N₄ at m/z 241.14) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For example, the imidazo[1,2-a]pyridine core exhibits a HOMO localized on the nitrogen-rich region, influencing its binding to biological targets .
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) by aligning the methylamine side chain with hydrophobic pockets .
- Data interpretation : Compare experimental (e.g., UV-Vis λmax) and computed electronic transitions to validate models .
Q. What strategies address contradictory biological activity data across structurally similar derivatives?
- Case study :
- Substituent effects : Trifluoromethyl substitution on the imidazo ring (vs. methyl) enhances metabolic stability but may reduce binding affinity due to steric effects. Compare IC₅₀ values for COX-2 inhibition: Methyl derivatives (IC₅₀ = 0.8 µM) vs. CF₃ derivatives (IC₅₀ = 2.3 µM) .
- Experimental validation : Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., -CH₃, -CF₃, -OCH₃) and assay against target proteins .
Q. How can crystallization challenges for amine-containing imidazo[1,2-a]pyridines be mitigated?
- Approaches :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
